1,5-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole
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Overview
Description
(E)-1,5-Dimethyl-4-(2-nitrovinyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a nitrovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,5-Dimethyl-4-(2-nitrovinyl)-1H-pyrazole typically involves the condensation of 1,5-dimethyl-1H-pyrazole with a nitroalkene. One common method is the nitroaldol (Henry) reaction, where the pyrazole is reacted with nitroethene in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of (E)-1,5-Dimethyl-4-(2-nitrovinyl)-1H-pyrazole may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Scale-up procedures often include rigorous purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(E)-1,5-Dimethyl-4-(2-nitrovinyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Halogenated pyrazoles or pyrazoles with various substituents.
Scientific Research Applications
(E)-1,5-Dimethyl-4-(2-nitrovinyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1,5-Dimethyl-4-(2-nitrovinyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitrovinyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also bind to specific protein targets, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (E)-1,5-Dimethyl-4-(2-nitrovinyl)benzene
- (E)-1,5-Dimethyl-4-(2-nitrovinyl)pyridine
- (E)-1,5-Dimethyl-4-(2-nitrovinyl)thiophene
Uniqueness
(E)-1,5-Dimethyl-4-(2-nitrovinyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1,5-dimethyl-4-[(E)-2-nitroethenyl]pyrazole |
InChI |
InChI=1S/C7H9N3O2/c1-6-7(3-4-10(11)12)5-8-9(6)2/h3-5H,1-2H3/b4-3+ |
InChI Key |
VOYRCNJZEJVNNR-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=NN1C)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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